2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide
CAS No.: 62190-14-1
Cat. No.: VC18500047
Molecular Formula: C17H25N3O4S
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62190-14-1 |
|---|---|
| Molecular Formula | C17H25N3O4S |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | N-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethyl]-2-methoxy-5-sulfamoylbenzamide |
| Standard InChI | InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23) |
| Standard InChI Key | LCGFRLAIITYQMT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCC2CN3CCC2CC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzamide backbone substituted with a methoxy group at the 2-position, a sulfamoyl group at the 5-position, and a 3-quinuclidinylethyl side chain. The quinuclidinyl moiety—a bicyclic amine—imparts rigidity and influences receptor binding, while the sulfamoyl group () enhances solubility and potential enzyme inhibitory activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 62190-14-1 |
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| Functional Groups | Methoxy, Sulfamoyl, Quinuclidinyl |
Reactivity and Stability
The sulfamoyl group participates in nucleophilic substitutions and hydrogen bonding, making it a candidate for interactions with biological targets. The methoxy group contributes to electron-donating effects, stabilizing the aromatic ring. Hydrolysis under acidic or basic conditions may cleave the amide bond, necessitating controlled storage environments.
Synthesis and Manufacturing
Challenges in Production
The steric hindrance from the quinuclidinyl group may reduce reaction yields, requiring optimized conditions. Additionally, the sulfamoyl group’s sensitivity to oxidation demands inert atmospheres during synthesis.
Biological Activity and Mechanisms
Enzyme Inhibition
Benzamide derivatives are known kinase inhibitors. The sulfamoyl group may competitively bind ATP pockets in kinases, disrupting phosphorylation cascades. For example, glyburide—a sulfonylurea containing a benzamide core—modulates ATP-sensitive potassium channels, hinting at broader applications for sulfamoyl-containing compounds .
Table 2: Comparative Analysis of Benzamide Derivatives
Pharmacological Applications
Oncology
Kinase inhibition makes benzamides candidates for targeted cancer therapies. For instance, sulfamoyl groups in dasatinib enhance binding to ABL kinases, suggesting similar mechanisms for this compound.
Research Gaps and Future Directions
Despite theoretical promise, empirical studies on this compound are scarce. Priority areas include:
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